2,2-Dichloro-1-[2-(trichloromethyl)-1,3-oxazolidin-3-yl]ethan-1-one
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Overview
Description
2,2-Dichloro-1-[2-(trichloromethyl)-1,3-oxazolidin-3-yl]ethan-1-one is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-[2-(trichloromethyl)-1,3-oxazolidin-3-yl]ethan-1-one typically involves the reaction of appropriate chlorinated precursors under controlled conditions. One common method involves the reaction of 2,2-dichloroethanone with trichloromethyl oxazolidinone in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-[2-(trichloromethyl)-1,3-oxazolidin-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while nucleophilic substitution can produce a variety of substituted ethanones .
Scientific Research Applications
2,2-Dichloro-1-[2-(trichloromethyl)-1,3-oxazolidin-3-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-[2-(trichloromethyl)-1,3-oxazolidin-3-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-4-(trichloromethyl)benzene: Shares structural similarities but differs in its aromatic ring structure.
1,2-Dichloroethane: A simpler chlorinated hydrocarbon with different reactivity and applications.
Uniqueness
2,2-Dichloro-1-[2-(trichloromethyl)-1,3-oxazolidin-3-yl]ethan-1-one is unique due to its combination of multiple chlorine atoms and an oxazolidinone ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research and industrial applications .
Properties
CAS No. |
61897-57-2 |
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Molecular Formula |
C6H6Cl5NO2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2,2-dichloro-1-[2-(trichloromethyl)-1,3-oxazolidin-3-yl]ethanone |
InChI |
InChI=1S/C6H6Cl5NO2/c7-3(8)4(13)12-1-2-14-5(12)6(9,10)11/h3,5H,1-2H2 |
InChI Key |
BESXQONVIMPORC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(N1C(=O)C(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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